Product packaging for N-(3-fluorobenzyl)formamide(Cat. No.:CAS No. 180207-86-7)

N-(3-fluorobenzyl)formamide

Cat. No.: B071505
CAS No.: 180207-86-7
M. Wt: 153.15 g/mol
InChI Key: KOWSBYDGBOMGAC-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)formamide is a valuable fluorinated synthetic intermediate and building block in organic chemistry and medicinal chemistry research. Its core utility stems from the presence of both a fluorinated aromatic ring and a formamide functional group. The 3-fluorobenzyl moiety is a critical pharmacophore frequently employed to modulate the physicochemical properties of candidate molecules, including enhancing metabolic stability, influencing lipophilicity, and improving bioavailability through passive membrane permeability. The electron-withdrawing fluorine atom can also be used to fine-tune electronic effects and engage in specific non-covalent interactions with biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO B071505 N-(3-fluorobenzyl)formamide CAS No. 180207-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4,6H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWSBYDGBOMGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442979
Record name N-(3-fluorobenzyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180207-86-7
Record name N-(3-fluorobenzyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Analytical Characterization Methodologies for N 3 Fluorobenzyl Formamide and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the analysis of N-(3-fluorobenzyl)formamide, providing detailed information about its molecular structure, including the connectivity of atoms and the dynamic processes it undergoes in solution. Due to the nature of the amide bond, this compound exhibits interesting conformational behavior that is directly observable by NMR.

A key characteristic of formamides is the restricted rotation around the carbon-nitrogen (C-N) bond. This is due to the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which imparts a partial double-bond character to the C-N bond. nih.gov This restricted rotation gives rise to two distinct planar conformers, or "rotamers," known as the E (trans) and Z (cis) isomers. At room temperature, the rotation is slow on the NMR timescale, allowing for the simultaneous observation of signals from both distinct isomers in the spectrum. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to display separate sets of signals for the E and Z rotamers. The formyl proton (CHO) is particularly diagnostic; in related N-substituted formamides, the formyl proton of the trans isomer typically shows a small coupling to the N-H proton, while the cis isomer shows a larger coupling constant. nih.gov

Key expected signals for this compound include:

Formyl Proton (CHO): Two distinct signals, often singlets or doublets depending on the coupling with the N-H proton, would appear far downfield (typically >8.0 ppm) due to the deshielding effect of the carbonyl group. The relative integration of these two signals reveals the population ratio of the two rotamers in the given solvent. nih.gov

Benzyl Protons (CH₂): The methylene protons adjacent to the nitrogen would likely appear as two separate doublets, each corresponding to one rotamer. These signals are typically found in the 4.4-4.6 ppm range and are coupled to the adjacent N-H proton.

Amide Proton (NH): The amide proton signal is expected to be a broad singlet or a triplet, depending on the rate of exchange and coupling to the methylene protons. Two such signals, one for each rotamer, would be anticipated.

Aromatic Protons: The four protons on the 3-fluorobenzyl ring will present as a complex multiplet pattern between 7.0 and 7.4 ppm. The fluorine atom at the meta position influences the chemical shifts and introduces additional complex splitting patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Rotamers This table is illustrative, based on data from analogous N-benzylformamide compounds.

Proton Assignment Predicted Chemical Shift (ppm) - Major Rotamer Predicted Chemical Shift (ppm) - Minor Rotamer Multiplicity
Formyl (CHO) ~8.2 ~8.1 s or d
Benzyl (CH₂) ~4.5 ~4.4 d
Aromatic (Ar-H) 7.0 - 7.4 7.0 - 7.4 m
Amide (NH) Broad Broad br s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Consistent with the ¹H NMR data, the proton-decoupled ¹³C NMR spectrum of this compound is expected to show two distinct sets of signals corresponding to the E and Z rotamers for each unique carbon atom. nih.gov The low natural abundance of the ¹³C isotope (about 1.1%) means that ¹³C-¹³C coupling is not observed.

Expected ¹³C NMR signals include:

Carbonyl Carbon (C=O): This signal appears furthest downfield, typically in the range of 160-165 ppm. Two separate peaks are expected, one for each rotamer. nih.gov

Aromatic Carbons: The carbons of the 3-fluorobenzyl group will produce a series of signals in the aromatic region (110-140 ppm). The carbon directly bonded to the fluorine atom (C-F) will exhibit a large coupling constant, appearing as a doublet, which is a key identifying feature. The other aromatic carbons will also show smaller C-F couplings.

Benzyl Carbon (CH₂): The methylene carbon signal is expected in the 40-50 ppm range, with two distinct peaks for the E and Z isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative, based on data from analogous fluorinated benzyl compounds.

Carbon Assignment Predicted Chemical Shift (ppm) Expected C-F Coupling
Carbonyl (C=O) 162 - 164 (two signals) No
Aromatic C-F ~163 Large ¹JCF coupling (~245 Hz)
Aromatic C-ipso ~140 (two signals) Small JCF coupling
Aromatic CH 114 - 131 (multiple signals) Small JCF couplings
Benzyl (CH₂) 42 - 45 (two signals) No

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Conformational Analysis

¹⁹F NMR is an exceptionally sensitive technique for probing the local electronic environment of the fluorine atom. copernicus.org The chemical shift of ¹⁹F is highly responsive to subtle changes in molecular conformation, making it a powerful tool for studying the rotamers of this compound.

In this compound, the fluorine atom is part of the benzyl group. While the E/Z isomerism is centered around the amide bond, the different spatial orientations of the formyl group relative to the benzyl substituent in each rotamer could create slightly different electronic environments for the fluorine nucleus. This may result in two distinct signals in the ¹⁹F NMR spectrum, one for each conformer. The relative integrals of these signals would corroborate the rotamer populations observed in the ¹H and ¹³C NMR spectra. Furthermore, any changes in solvent or temperature that shift the conformational equilibrium would be readily detected by changes in the ¹⁹F NMR spectrum. pdx.edu

Elucidation of Rotational Barriers via NMR

Dynamic NMR (DNMR) experiments are used to quantify the energy barrier to rotation around the C-N amide bond. nih.gov This is achieved by recording NMR spectra (typically ¹H NMR) at various temperatures.

At low temperatures, the exchange between the E and Z rotamers is slow, and sharp, separate signals are observed for each. As the temperature is increased, the rate of rotation increases. This causes the corresponding signals for the two rotamers to broaden and move closer together. Eventually, a specific temperature known as the coalescence temperature (Tc) is reached, at which the two separate signals merge into a single, broad peak. nih.govresearchgate.net

By analyzing the line shape of the signals or using the coalescence temperature, the rate constant (k) for the rotational exchange can be calculated. This, in turn, allows for the determination of the Gibbs free energy of activation (ΔG‡) for the rotational barrier. For N-benzhydrylformamides, which are structurally similar, these barriers have been calculated to be in the range of 20–23 kcal/mol, and a similar range would be expected for this compound. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure the m/z of an ion with extremely high accuracy, typically to within a few parts per million (ppm). researchgate.net

For this compound (molecular formula C₈H₈FNO), the analysis is typically performed using a soft ionization technique like Electrospray Ionization (ESI) to generate the protonated molecular ion, [M+H]⁺. The instrument then measures the exact mass of this ion. This experimental value is compared to the theoretical exact mass calculated from the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). A close match between the measured and calculated mass (typically <5 ppm error) provides definitive confirmation of the molecular formula.

Table 3: HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass Measured Exact Mass
[M+H]⁺ C₈H₉FNO⁺ 154.06625 To be determined experimentally

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is an indispensable tool for the identification, quantification, and structural elucidation of organic molecules like this compound.

In a typical LC-MS analysis of this compound, a solution of the compound would be injected into a high-performance liquid chromatography (HPLC) system. The HPLC column, often a reversed-phase column such as a C18, separates the analyte from impurities based on its polarity. A mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol with additives like formic acid to facilitate ionization, carries the sample through the column.

Following separation, the eluent is introduced into the mass spectrometer's ion source, where molecules are ionized, typically using electrospray ionization (ESI). In ESI, a high voltage is applied to the liquid to create an aerosol of charged droplets. The solvent evaporates from these droplets, leaving behind charged analyte molecules. For this compound, protonation would likely result in the formation of the [M+H]⁺ ion.

The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). A study by researchers at the Max Planck Institute of Molecular Physiology reported the synthesis of this compound and confirmed its mass using LC-MS, identifying the [M+H]⁺ ion at an m/z of 154.0, which corresponds to the calculated molecular weight. mpg.de

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the precursor ion of interest is isolated, fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.

Table 1: Illustrative LC-MS Parameters for the Analysis of this compound

ParameterValue
LC System Agilent 1290 Infinity II
Column Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Agilent 6545 Q-TOF
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Fragmentor Voltage 120 V
Gas Temperature 325 °C
Expected [M+H]⁺ m/z 154.0717

Note: This table presents typical parameters and expected values. Actual experimental conditions may vary.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. This compound, with an estimated boiling point that suggests it is amenable to GC analysis, can be effectively characterized using this method.

In GC-MS, the sample is first vaporized in a heated injector and then separated in a capillary column. The column is coated with a stationary phase, and separation is achieved based on the compound's boiling point and its interaction with this phase. Helium is typically used as the carrier gas.

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). In EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M⁺•). This high-energy process also induces extensive fragmentation.

The resulting mass spectrum is a plot of ion abundance versus m/z. The fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," which can be compared against spectral libraries for identification. For this compound, characteristic fragments would be expected from the cleavage of the benzyl-nitrogen bond and other key bonds.

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/zProposed Fragment Identity
153[M]⁺• (Molecular Ion)
109[C₇H₆F]⁺ (Fluorotropylium ion)
44[H₂NCO]⁺

Note: This table is based on predictable fragmentation patterns for this class of compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides information about the types of bonds and thus the functional groups present.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H bond of the secondary amide, the C=O (carbonyl) group, the C-N bond, aromatic C-H bonds, and the C-F bond. The position, intensity, and shape of these absorption bands are indicative of the molecular structure.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3300N-H stretchSecondary Amide
~3050C-H stretchAromatic
~2900C-H stretchAliphatic (CH₂)
~1670C=O stretchAmide I band
~1550N-H bendAmide II band
~1450-1600C=C stretchAromatic Ring
~1250C-N stretchAmide
~1100-1300C-F stretchAryl Fluoride

Note: These are approximate ranges and the exact peak positions can be influenced by the molecular environment.

X-ray Diffraction and Crystallography for Solid-State Structure Determination

The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, the atomic positions can be determined.

While a crystal structure for this compound is not currently available in public databases, such an analysis would reveal crucial details about its molecular geometry and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.

Once the crystal structure is determined, Hirshfeld surface analysis can be employed to visualize and quantify the intermolecular interactions within the crystal lattice. The Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other strong interactions. Blue regions represent contacts longer than the van der Waals radii.

Table 4: Hypothetical Hirshfeld Surface Analysis Contact Contributions for this compound

Contact TypeContribution (%)
H···H45.0
C···H/H···C20.5
O···H/H···O15.2
F···H/H···F10.8
Other8.5

Note: This table presents a hypothetical distribution of intermolecular contacts based on the molecular structure. Actual values would be derived from experimental crystallographic data.

Chromatographic Purity and Separation Techniques

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of a chemical compound and for separating it from impurities. For this compound, a reversed-phase HPLC method would typically be employed.

The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs on a column packed with a nonpolar stationary phase (e.g., C18-silica), and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used to elute the components. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

A UV detector is commonly used for detection, as the aromatic ring in this compound will absorb UV light at a characteristic wavelength (typically around 254 nm). The output is a chromatogram, which is a plot of detector response versus time. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 5: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterValue
HPLC System Shimadzu LC-20AD
Column Phenomenex Luna C18(2) (4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Isocratic 50:50 (A:B)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: This table provides a typical set of conditions for the purity analysis of a compound like this compound. Method development and validation would be required for a specific application.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. In the context of this compound and its analogs, GC, particularly when coupled with mass spectrometry (GC-MS), serves as a crucial tool for identification, purity assessment, and quantification. The methodology relies on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

The successful GC analysis of this compound and related compounds is contingent on the optimization of several key parameters. The choice of the capillary column is critical; a mid-polarity column is often selected for compounds like formamides to achieve adequate separation from impurities and related substances. The temperature program, including the initial oven temperature, ramp rate, and final temperature, is meticulously controlled to ensure efficient separation and good peak shape. The injector temperature is set to ensure rapid and complete volatilization of the sample without causing thermal degradation.

For detection, a Flame Ionization Detector (FID) can be employed for quantitative analysis due to its high sensitivity towards organic compounds. However, for unequivocal identification, coupling the gas chromatograph to a mass spectrometer is the preferred method. GC-MS analysis provides not only retention time data but also mass spectra, which act as a molecular fingerprint, allowing for the definitive identification of this compound and its analogs. In some cases, derivatization of the formamide (B127407) group may be employed to enhance volatility and improve chromatographic behavior, although this is not always necessary.

Below is a representative table of GC-MS conditions that could be adapted for the analysis of this compound, based on methodologies used for similar aromatic amides.

Table 1: Representative GC-MS Parameters for the Analysis of this compound

ParameterValue
Chromatographic Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium (≥99.999% purity)
Control Mode Constant Flow
Flow Rate 1.0 mL/min
Injection Mode Splitless (1 µL injection volume)
Injector Temperature 250 °C
Oven Temperature Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
GC-MS Interface Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 40-400

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that provides the mass percentages of the individual elements present in a compound. This data is crucial for determining the empirical formula of a newly synthesized compound like this compound and for confirming its elemental composition and purity. The technique involves the complete combustion of a precisely weighed sample in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are then separated and quantified. The amount of fluorine is typically determined by other methods, such as ion chromatography, after combustion and absorption.

From the masses of the combustion products, the masses and percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. This experimental data is then compared with the theoretical elemental composition derived from the proposed molecular formula, C₈H₈FNO. A close agreement between the experimentally determined and theoretically calculated percentages provides strong evidence for the assigned empirical and molecular formula of this compound. This confirmation is a critical step in the characterization of the compound, ensuring its identity and purity before proceeding with further spectroscopic and biological evaluations.

The theoretical elemental composition of this compound is calculated based on its molecular formula and the atomic weights of its constituent elements.

Table 2: Theoretical Elemental Composition of this compound (C₈H₈FNO)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01896.0862.73
HydrogenH1.0188.085.28
FluorineF19.00119.0012.41
NitrogenN14.01114.019.15
OxygenO16.00116.0010.45
Total 153.17 100.00

In a typical elemental analysis report, the experimentally determined values for carbon, hydrogen, and nitrogen would be expected to be within ±0.4% of the theoretical values presented in the table above to be considered a confirmation of the empirical formula.

Computational Chemistry and Theoretical Investigations of N 3 Fluorobenzyl Formamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for studying medium-sized organic molecules like N-(3-fluorobenzyl)formamide. researchgate.net DFT calculations can determine the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy arrangement of its atoms. researchgate.net

Furthermore, DFT is employed to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. DFT also enables the calculation of the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. The MEP is invaluable for predicting how the molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

Table 1: Key Molecular Properties of this compound Investigated by DFT (Note: The following are representative parameters that would be calculated in a typical DFT study.)

PropertyDescriptionSignificance
Optimized Geometry The 3D arrangement of atoms with the lowest potential energy.Determines the molecule's stable shape, bond lengths, and angles.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and electronic transitions.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the molecule's surface.Predicts sites for electrophilic and nucleophilic attack and intermolecular interactions.
Vibrational Frequencies Calculated frequencies of molecular vibrations.Used to predict and interpret infrared (IR) and Raman spectra. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the rotation around its single bonds, particularly the C-N amide bond and the bond connecting the benzyl group to the nitrogen atom. This rotation gives rise to different spatial arrangements of the atoms, known as conformations. Conformational analysis is the study of the energies and relative stabilities of these different conformations. scielo.brnih.gov

Computational methods can be used to construct a potential energy surface (PES), which is a mathematical map of the molecule's energy as a function of its geometry. mdpi.com By systematically rotating key dihedral angles and calculating the energy at each step, researchers can identify energy minima, which correspond to stable conformers, and energy maxima, which represent the transition states between them. nih.gov For amides, the rotation around the C-N bond is particularly important, leading to cis and trans isomers, with the trans form often being more stable. scielo.br The analysis reveals the most likely shapes the molecule will adopt and the energy barriers to converting between them, which influences its physical properties and how it can interact with biological receptors.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule behaves and interacts with other molecules. A key application in drug discovery is molecular docking, which predicts the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) to the binding site of another, typically a larger biological macromolecule like a protein or enzyme. nih.govresearchgate.net

In a typical docking study, a 3D model of this compound would be computationally placed into the active site of a target protein. A scoring function is then used to calculate the binding energy for many different possible poses, with lower scores generally indicating a more favorable interaction. researchgate.net The results can reveal the specific amino acid residues involved in the interaction and the types of non-covalent forces at play, such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking. researchgate.net This information is critical for understanding a compound's potential mechanism of action and for designing more potent and selective derivatives. mdpi.com

Table 2: Typical Outputs from a Molecular Docking Study

ParameterDescriptionSignificance
Binding Energy/Score An estimation of the binding affinity between the ligand and the target protein.Predicts the strength of the interaction; a lower energy value typically suggests stronger binding.
Binding Pose The predicted 3D orientation of the ligand within the protein's binding site.Shows the most stable conformation of the ligand when bound to the target.
Interacting Residues The specific amino acids in the protein's active site that interact with the ligand.Identifies key residues responsible for binding and biological activity.
Interaction Types The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic, ionic).Elucidates the forces that stabilize the ligand-protein complex.

Predictive Pharmacokinetic and Toxicological Assessments (ADMET)

Before a compound can be considered for therapeutic use, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to estimate these properties early in the drug discovery process, reducing the time and cost associated with experimental testing. nih.govnih.gov

These predictive models use the chemical structure of a molecule like this compound to calculate various physicochemical and biological descriptors. These descriptors are then used in algorithms trained on large datasets of experimentally measured properties. jonuns.com Predictions can include parameters like intestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes (like Cytochrome P450s), and potential for toxic effects such as hepatotoxicity or mutagenicity. nih.govnih.gov

Table 3: Representative ADMET Parameters Predicted via In Silico Methods

CategoryParameterDescriptionSignificance for Drug Development
Absorption Human Intestinal Absorption (HIA)Predicts the percentage of the drug absorbed through the gut. d-nb.infoHigh absorption is crucial for oral bioavailability.
Distribution Blood-Brain Barrier (BBB) PermeabilityPredicts whether the compound can cross the BBB and enter the central nervous system.Essential for CNS-targeting drugs, but undesirable for others to avoid side effects. nih.gov
Metabolism CYP450 InhibitionPredicts if the compound inhibits key metabolic enzymes (e.g., CYP2D6, CYP3A4).Inhibition can lead to drug-drug interactions and altered pharmacokinetics.
Excretion Total ClearanceEstimates the rate at which the compound is removed from the body.Influences dosing frequency and potential for accumulation.
Toxicity HepatotoxicityPredicts the potential for the compound to cause liver damage. d-nb.infoA significant safety concern that can halt drug development.
Toxicity AMES MutagenicityPredicts the likelihood of the compound causing DNA mutations.A critical indicator of potential carcinogenicity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is developed by calculating various molecular descriptors (representing physicochemical properties like hydrophobicity, electronics, and sterics) for a set of molecules with known activities. Statistical methods are then used to build an equation that relates these descriptors to the activity. mdpi.com

In the context of this compound, a QSAR study would involve synthesizing and testing a series of related analogs with different substituents. A resulting QSAR model could then be used to predict the activity of new, yet-to-be-synthesized compounds, thereby guiding the design of more potent molecules. For instance, a QSAR study on a class of compounds containing a 3-fluorobenzyl moiety found that inhibitory activity was dependent on the hydrophobicity and shape of substituents on the phenyl ring. nih.gov This demonstrates how QSAR can identify the key molecular features that govern biological effect, accelerating the optimization of a lead compound.

Applications and Future Research Trajectories of N 3 Fluorobenzyl Formamide

Strategic Use as Chemical Building Blocks in Complex Organic Synthesis

N-(3-fluorobenzyl)formamide serves as a valuable precursor in the construction of intricate molecular architectures, particularly in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. nbinno.comresearchgate.net The formamide (B127407) group can be readily transformed into other functional groups or can participate in cyclization reactions, while the 3-fluorobenzyl moiety can influence the electronic properties and biological activity of the final molecule.

Formamides, in a general sense, are recognized as important intermediates in both synthetic and industrial organic chemistry. nih.gov They are precursors to a wide array of more complex molecules. The presence of the fluorine atom on the benzene (B151609) ring of this compound can modulate the reactivity of the molecule and introduce properties such as increased metabolic stability and enhanced binding affinity to biological targets in the final products. While specific, detailed examples of multi-step syntheses starting directly from this compound are not extensively documented in readily available literature, the known reactivity of formamides and benzylamines provides a strong basis for its utility.

For instance, the formyl group can be dehydrated to form an isocyanide, a highly reactive intermediate that can undergo various cycloaddition reactions to form diverse heterocyclic systems. Additionally, the N-benzyl group can be cleaved under various conditions to yield the corresponding amine, or the entire formamide can be hydrolyzed to 3-fluorobenzylamine (B89504), another important synthetic intermediate. researchgate.netrug.nl

Contribution to Novel Therapeutic Agent Development

The 3-fluorobenzyl motif is a recurring structural feature in a number of biologically active molecules, suggesting that this compound could be a key intermediate in the synthesis of novel therapeutic agents. The introduction of fluorine into drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy and metabolic stability.

A notable example, while not directly starting from the formamide, is the synthesis of a potent ALK5 receptor inhibitor, where the N-(3-fluorobenzyl) group is a crucial part of the final active molecule. nih.gov This inhibitor, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, demonstrated potent inhibitory effects in cellular assays and favorable pharmacokinetic properties in mice. nih.gov This highlights the importance of the N-(3-fluorobenzyl) fragment in achieving high biological activity.

Furthermore, the general class of N-formylated compounds has been explored for its potential in drug development. mdpi.com Some commercially available drugs contain a formamide group, and this functional group can contribute to the molecule's biological activity or act as a prodrug moiety. mdpi.compreprints.org Given the precedence of the 3-fluorobenzyl group in bioactive compounds, it is plausible that this compound could serve as a direct precursor or a key building block for new therapeutic entities.

Exploration in Advanced Materials and Catalysis

The application of this compound in the realm of advanced materials and catalysis is an area with significant potential, though currently underexplored. Formamides, in general, have been investigated for their role in the synthesis of polymers and as ligands in catalytic systems. rsc.orgresearchgate.net

The fluorine atom in this compound could impart unique properties to polymers derived from it, such as altered solubility, thermal stability, and surface properties. Fluorinated polymers are known for their high performance in various applications, and the incorporation of the 3-fluorobenzyl moiety could lead to the development of novel materials with tailored characteristics.

In the field of catalysis, the formamide group can act as a ligand, coordinating with metal centers to form catalysts for a variety of organic transformations. rsc.org The electronic nature of the 3-fluorobenzyl group could influence the catalytic activity and selectivity of such complexes. Research into the synthesis and catalytic applications of metal complexes bearing this compound as a ligand could open up new avenues for efficient and selective chemical synthesis. While specific studies focusing on this compound in these areas are yet to be widely published, the foundational chemistry of formamides suggests this is a promising direction for future research.

Emerging Synthetic Methodologies for N-Formylated Compounds

The synthesis of N-formylated compounds, including this compound, is a topic of ongoing research, with a focus on developing more efficient, sustainable, and atom-economical methods. Traditional methods for N-formylation often involve harsh reagents and conditions.

Recent advancements have focused on catalytic methods, including the use of mechanochemistry, which offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. mdpi.compreprints.org For example, the use of N-formylsaccharin as a formylating agent in ball milling has been shown to be a green and effective method for the synthesis of various formamides. mdpi.compreprints.org

Other emerging methodologies include the use of carbon dioxide as a C1 source for formylation, which is a highly attractive approach from a green chemistry perspective. Catalytic systems are being developed to facilitate the reaction of amines with CO2 and a reducing agent to produce formamides. While a specific application of these methods to the synthesis of this compound has not been detailed, they represent the forefront of research in N-formylation and could be readily applied to its synthesis.

Opportunities in Targeted Drug Delivery Systems and Prodrug Design

The design of prodrugs is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of active pharmaceutical ingredients. nih.govresearchgate.netresearchgate.net The N-formyl group can serve as a bioreversible masking group for a primary or secondary amine, which can be enzymatically or chemically cleaved in vivo to release the active drug. nih.gov

While there is no specific literature detailing the use of this compound in a targeted drug delivery system or as a prodrug, the concept is highly viable. The 3-fluorobenzylamine, which would be released upon hydrolysis of the formamide, could be the active therapeutic agent or a part of it. The rate of hydrolysis of the formamide could be tuned to control the release of the active compound, potentially leading to improved therapeutic outcomes.

Furthermore, the N-formyl group can influence the solubility and permeability of a drug molecule, which are critical factors in drug delivery. researchgate.netresearchgate.net By converting an amine-containing drug into its N-formyl derivative, it may be possible to enhance its absorption and distribution in the body. This is a promising area for future research, where this compound or similar structures could be incorporated into prodrug strategies to optimize the delivery of therapeutic agents.

Q & A

Q. What are the established synthetic routes for N-(3-fluorobenzyl)formamide, and how can reaction conditions be optimized?

this compound is typically synthesized via the formylation of 3-fluorobenzylamine. A common method involves reacting 3-fluorobenzylamine with formic acid derivatives (e.g., ethyl formate or formic acid) under reflux conditions. Catalysts like sulfuric acid or coupling agents may enhance yield. Purification is achieved through recrystallization or column chromatography, with vacuum distillation recommended for high-purity isolation . Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to minimize side products like imine derivatives .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR are critical for confirming molecular structure, with 19F^{19}\text{F} NMR specifically resolving fluorine-environment interactions .
  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation. SHELX software (e.g., SHELXL) is widely used for refinement, with R-factors <0.06 indicating high accuracy .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and purity .

Q. What are the key stability considerations for storing and handling this compound?

The compound is sensitive to moisture and light. Store under inert gas (e.g., argon) at 2–8°C in amber glassware. Degradation products (e.g., hydrolyzed amines) can be monitored via periodic NMR analysis. Use desiccants and avoid prolonged exposure to ambient humidity .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in catalytic systems?

Density functional theory (DFT) calculations model electronic properties (e.g., Fukui indices) to predict nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzyme active sites). Solvent effects and transition-state barriers are simulated using software like Gaussian or ORCA .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Repurification : Eliminate impurities via recrystallization or chromatography.
  • Advanced NMR : 2D techniques (COSY, NOESY) clarify ambiguous proton environments.
  • Crystallographic Reanalysis : Verify SHELX refinement parameters (e.g., ADPs, hydrogen-bonding networks) to address disorder in crystal structures .

Q. How is this compound utilized in synthesizing complex heterocycles or bioactive derivatives?

The compound serves as a precursor for imines via aerobic oxidation (e.g., iron-catalyzed methods), which are intermediates in indole or quinazoline synthesis . Condensation with ketones or aldehydes forms Schiff bases, while coupling with aryl halides enables access to fluorinated benzamide libraries .

Key Notes for Methodological Rigor

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst batch) to ensure consistency.
  • Data Validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs or ChemDraw).
  • Safety Protocols : Follow guidelines for fluorinated compound handling (e.g., PPE, fume hood use) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.